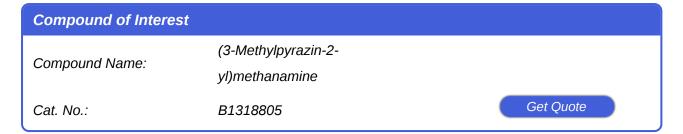


Cross-reactivity studies for compounds based on (3-Methylpyrazin-2-yl)methanamine

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A Comparative Guide to the Cross-Reactivity of Pyrazine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several pyrazine-based kinase inhibitors. The information presented is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of these compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to provide a comprehensive resource for drug development professionals.

Introduction to (3-Methylpyrazin-2-yl)methanamine Derivatives in Kinase Inhibition

Compounds based on a **(3-Methylpyrazin-2-yl)methanamine** scaffold are prevalent in the development of kinase inhibitors due to the ability of the pyrazine ring to form key hydrogen bonds within the ATP-binding pocket of kinases. This guide focuses on four exemplary pyrazine-based kinase inhibitors that have entered clinical development: SRA737, Darovasertib, Gilteritinib, and Radotinib. Each of these compounds targets a different primary kinase, offering a diverse landscape for understanding the cross-reactivity profiles associated with this chemical class.



Comparative Cross-Reactivity Data

The following tables summarize the available quantitative data on the on-target and off-target activities of the selected pyrazine-based kinase inhibitors. This data is essential for assessing the selectivity of each compound and predicting potential off-target effects.

Table 1: SRA737 (CHK1 Inhibitor) Cross-Reactivity Profile

SRA737 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response. The following data were obtained from a radiometric kinase assay and a panel of 124 kinases.

Target Kinase	IC50 (nM)	Selectivity vs. CHK1
CHK1	1.4	-
CHK2	9030	>6450-fold
CDK1	>1260	>900-fold
ERK8	130	~93-fold
PKD1	298	~213-fold
RSK1	362	~259-fold
RSK2	361	~258-fold

Data sourced from publicly available study results.[1][2][3][4][5]

Table 2: Darovasertib (Pan-PKC Inhibitor) Kinome Profiling

Darovasertib is a pan-Protein Kinase C (PKC) inhibitor developed for the treatment of uveal melanoma. The following data represents the top 15 most inhibited kinases from a kinome scan with 1 μ M Darovasertib.



Target Kinase	% Activity Remaining
PKN1	0.1
PKCalpha	0.2
PKCbetall	0.2
PKCgamma	0.2
PKCdelta	0.3
PKCepsilon	0.3
PKCtheta	0.3
PKCzeta	0.4
PKCiota	0.5
ROCK2	0.6
ROCK1	0.7
PRKX	0.8
MSK1	0.9
CAMK1D	1.0
CAMK1G	1.1

Data sourced from a kinome profiling study.[6]

Table 3: Gilteritinib (FLT3/AXL Inhibitor) Kinome Scan Overview

Gilteritinib is a dual inhibitor of FMS-like Tyrosine Kinase 3 (FLT3) and AXL, approved for the treatment of acute myeloid leukemia (AML). A comprehensive, quantitative public kinome scan data set was not available. However, a KINOMEscan® dendrogram shows significant inhibition of FLT3, AXL, and ALK at 100 nM. The larger the circle on the dendrogram, the higher the degree of inhibition.



Primary Targets	Off-Targets of Note
FLT3	ALK
AXL	Various other tyrosine kinases (TK)

Visual data from a KINOMEscan® assay indicates broad activity against the tyrosine kinase family.[7][8][9]

Table 4: Radotinib (BCR-ABL Inhibitor) Selectivity Profile

Radotinib is a second-generation BCR-ABL tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML). While a full kinome scan is not publicly available, IC50 values against BCR-ABL and other relevant kinases have been reported.

Target Kinase	IC50 (nM)
BCR-ABL	34
PDGFRα	75.5
PDGFRβ	130
c-Kit	1324
Src	>2000

Data sourced from in vitro kinase assays.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the types of assays used to generate the data in this guide.

Radiometric Kinase Assay for CHK1

This protocol describes a radiometric assay to measure the catalytic activity of CHK1 and the inhibitory effect of compounds like SRA737.



Objective: To determine the IC50 of a test compound against CHK1 kinase.

Materials:

- Recombinant full-length human CHK1 enzyme.
- Kinase Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate.
- Substrate: KKKVSRSGLYRSPSMPENLNRPR (200 μM).
- [y-33P]-ATP.
- Stop Solution: 0.5% Phosphoric acid.
- P81 phosphocellulose paper.
- Methanol.
- · Scintillation cocktail.

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer.
- In a reaction plate, incubate the CHK1 enzyme with the diluted test compound (or DMSO for control) in Kinase Assay Buffer.
- Initiate the kinase reaction by adding the ATP/Mg mix containing [y-33P]-ATP.
- Incubate the reaction mixture for 40 minutes at room temperature.
- Stop the reaction by adding the Stop Solution.
- Spot an aliquot of the reaction mixture onto the P81 phosphocellulose paper.
- Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.



- · Air-dry the filter paper.
- Place the dried filter paper in a scintillation vial with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[2][7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PKC

This protocol outlines a TR-FRET based assay to measure the activity of PKC isoforms and the potency of inhibitors like Darovasertib.

Objective: To determine the IC50 of a test compound against a PKC isoform.

Materials:

- Recombinant human PKC enzyme (e.g., PKCα).
- TR-FRET Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35.
- Fluorescein-labeled PKC substrate.
- ATP.
- · TR-FRET Dilution Buffer.
- EDTA solution.
- Terbium-labeled anti-phospho-substrate antibody.

Procedure:

Prepare a serial dilution of the test compound.

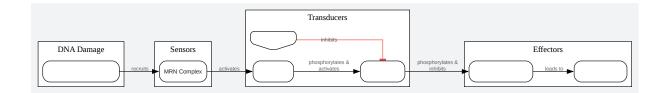


- In a microplate, add the test compound, PKC enzyme, and fluorescein-labeled substrate in TR-FRET Kinase Buffer.
- · Initiate the reaction by adding ATP.
- Incubate the reaction for 60-90 minutes at room temperature.
- Stop the reaction by adding EDTA solution.
- Add the Terbium-labeled antibody in TR-FRET Dilution Buffer.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for Terbium and 520 nm for fluorescein).
- Calculate the emission ratio (520 nm / 490 nm).
- Determine the IC50 value by plotting the emission ratio against the compound concentration.
 [1]

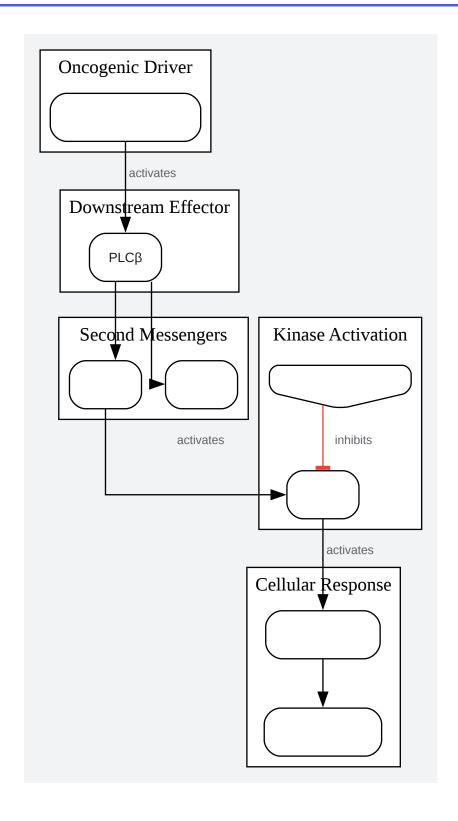
Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were created using the DOT language for Graphviz.

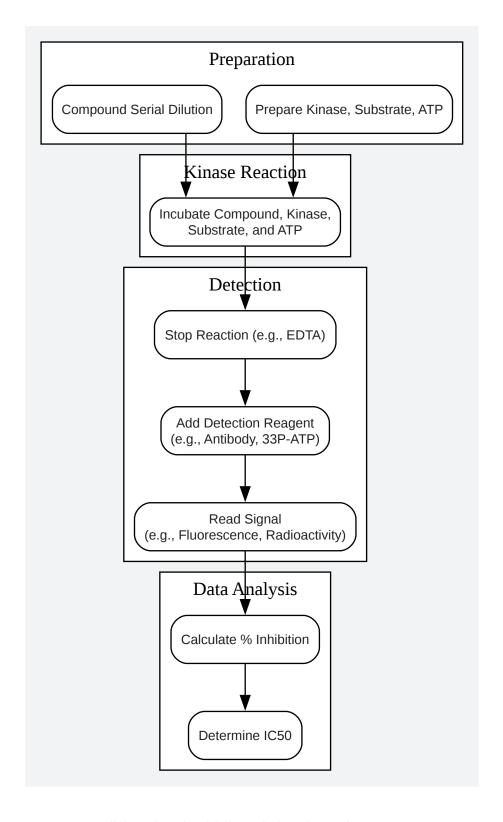












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